Benzolamide (CAS 3368-13-6) is a highly potent, benzenesulfonamide-derived carbonic anhydrase (CA) inhibitor characterized by its exceptional hydrophilicity and low acid dissociation constant (pKa) . Unlike broadly permeant CA inhibitors, Benzolamide is primarily utilized in pharmacological and physiological research to target membrane-bound CA isoforms (such as CA IV and CA XIV) and renal organic acid transport systems [1]. Its structural profile restricts passive diffusion across lipid bilayers at physiological pH, making it a critical procurement choice for researchers who require potent CA inhibition (Ki for hCA II = 9 nM) without the confounding variables of widespread intracellular or central nervous system (CNS) penetration .
Substituting Benzolamide with the industry-standard carbonic anhydrase inhibitor, Acetazolamide, fundamentally alters the spatial distribution of enzyme inhibition in biological models [1]. Acetazolamide possesses a pKa of 7.4, allowing a significant un-ionized fraction to passively cross the blood-brain barrier and cellular membranes, thereby inhibiting ubiquitous intracellular CA II [2]. In contrast, Benzolamide's pKa of 3.2 ensures it remains almost entirely ionized at physiological pH 7.4[2]. This physicochemical divergence means that while Acetazolamide causes systemic tissue CA inhibition—evidenced by reductions in intraocular pressure and CNS side effects—Benzolamide restricts its action primarily to the extracellular space and the renal tubule, where it is actively concentrated [1]. Using Acetazolamide in place of Benzolamide will therefore invalidate assays designed to isolate extracellular buffering or renal-specific CA functions.
The utility of Benzolamide in compartmentalized studies is driven by its acid dissociation constant. Benzolamide has a pKa of 3.2, whereas the standard comparator Acetazolamide has a pKa of 7.4 [1]. At a physiological pH of 7.4, Benzolamide is highly ionized, drastically reducing its ether/water partition coefficient compared to Acetazolamide [1]. This prevents passive diffusion into the central nervous system and intracellular spaces, allowing Benzolamide to act as a relatively impermeant probe for extracellular CA activity [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 3.2 |
| Comparator Or Baseline | Acetazolamide (pKa = 7.4) |
| Quantified Difference | 4.2 log unit difference, resulting in near-complete ionization of Benzolamide at pH 7.4. |
| Conditions | Physiological pH 7.4 modeling. |
Procurement of Benzolamide is essential for laboratory workflows requiring in vivo and in vitro models where intracellular CA II must remain active while extracellular or luminal CAs are inhibited.
Benzolamide is highly effective at inhibiting membrane-bound carbonic anhydrases, which are oriented toward the extracellular space. Binding assays demonstrate that Benzolamide inhibits human CA IV with a Ki of 12 nM [1], and mouse CA IV with a Ki of approximately 0.2 to 0.3 µM[2]. When applied at 10 µM in wild-type hippocampal slices, Benzolamide amplifies evoked alkaline transients by 352%, effectively mimicking the physiological state of a CA IV / CA XIV double-knockout model [2].
| Evidence Dimension | Inhibitory constant (Ki) for human CA IV |
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | Baseline uninhibited CA IV activity |
| Quantified Difference | Nanomolar suppression of CA IV, achieving >90% inhibition at standard micromolar assay concentrations. |
| Conditions | In vitro CA assay, pH 7.4, 293.15 K. |
Validates Benzolamide as the premier pharmacological tool for studying extracellular pH buffering and CA IV/XIV-dependent transport mechanisms.
Because Benzolamide is actively secreted by organic acid transporters in the renal tubule, it achieves high local concentrations in the kidney despite its low systemic tissue penetrance [1]. In comparative human trials, both Benzolamide (200 mg) and Acetazolamide (250-1000 mg) successfully induce alkaline diuresis and lower blood pH (e.g., pH 7.41 for Benzolamide vs. 7.44 for placebo) [1]. However, only Acetazolamide significantly lowers intraocular pressure, a marker of ciliary body penetrance [1]. Benzolamide achieves the desired renal metabolic acidosis without crossing into the eye or CNS.
| Evidence Dimension | Intraocular pressure reduction (marker of systemic penetrance) |
| Target Compound Data | No significant reduction in intraocular pressure at renal-effective doses. |
| Comparator Or Baseline | Acetazolamide (Significant reduction in intraocular pressure, P < 0.05). |
| Quantified Difference | Complete divergence in ocular penetrance while maintaining equivalent renal alkaline diuresis. |
| Conditions | In vivo human dosing (200 mg Benzolamide vs. 250 mg Acetazolamide). |
Makes Benzolamide the optimal compound for isolating renal CA inhibition without off-target CNS or ocular effects, a critical fit for mainstream physiological laboratory workflows.
In isolated precontracted vascular models, Benzolamide demonstrates potent vasorelaxant properties that differ from highly lipophilic agents[1]. In guinea pig vessels, the pD2 (negative log of the concentration producing half-maximal response) for Benzolamide is 6.36, compared to 5.76 for Acetazolamide and 7.06 for the highly lipophilic Ethoxzolamide [1]. Because Benzolamide is hydrophilic, its ability to induce vasorelaxation strongly suggests that the vascular effects of CA inhibitors are mediated by extracellular or membrane-associated mechanisms rather than purely intracellular CA II inhibition [1].
| Evidence Dimension | Vasorelaxant potency (pD2) |
| Target Compound Data | pD2 = 6.36 ± 0.3 |
| Comparator Or Baseline | Acetazolamide (pD2 = 5.76 ± 0.1) |
| Quantified Difference | Benzolamide exhibits a 0.6 log unit higher potency (pD2) for vasorelaxation than Acetazolamide. |
| Conditions | Noradrenaline-precontracted guinea pig vessels. |
Provides researchers with a hydrophilic benchmark to prove that vascular relaxation by CA inhibitors does not strictly require intracellular penetration.
Due to its inability to readily cross the blood-brain barrier or neuronal membranes at physiological pH, Benzolamide is the standard pharmacological agent for isolating the function of extracellular CA IV and CA XIV in hippocampal slices and whole-brain models [1].
Benzolamide is actively concentrated by renal organic acid transporters. It is the preferred compound for inducing alkaline diuresis and metabolic acidosis in vivo without confounding the experiment with widespread systemic or CNS CA inhibition [2].
Used as a hydrophilic control in myography and transendothelial flux assays (e.g., corneal endothelium or retinal arteries) to differentiate between the roles of membrane-bound (apical) CA activity and intracellular CA II activity [3].
Benzolamide is utilized in acute mountain sickness (AMS) and hypoxia research to stimulate ventilation via renal acidosis, serving as a superior mechanistic probe compared to Acetazolamide by eliminating psychomotor and CNS-depressant side effects [2].